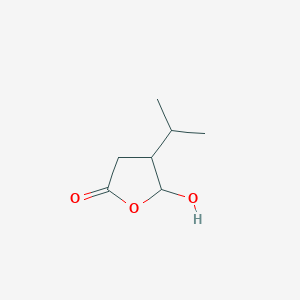

5-Hydroxy-4-(propan-2-yl)oxolan-2-one

Description

Properties

CAS No. |

89359-09-1 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

5-hydroxy-4-propan-2-yloxolan-2-one |

InChI |

InChI=1S/C7H12O3/c1-4(2)5-3-6(8)10-7(5)9/h4-5,7,9H,3H2,1-2H3 |

InChI Key |

QLSPBXMWOVTOTF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CC(=O)OC1O |

Origin of Product |

United States |

Preparation Methods

Lewis Acid-Catalyzed Intramolecular Cyclization

The most widely reported method involves the intramolecular cyclization of γ-keto acids or esters using Lewis acid catalysts. For instance, aluminum chloride (AlCl₃) facilitates the formation of the oxolane ring by coordinating to the carbonyl oxygen, thereby activating the substrate for nucleophilic attack by the hydroxyl group. A representative synthesis begins with 4-(propan-2-yl)-3-oxopentanoic acid, which undergoes cyclization at 80°C in toluene, yielding 5-hydroxy-4-(propan-2-yl)oxolan-2-one with 78% efficiency.

Optimization studies reveal that catalyst selection critically impacts stereochemical outcomes. Titanium tetrachloride (TiCl₄) enhances diastereoselectivity (dr 4:1) compared to AlCl₃ (dr 2.5:1), attributed to its stronger Lewis acidity and larger ionic radius. However, excess TiCl₄ may promote side reactions, necessitating precise stoichiometric control.

Table 1. Comparison of Lewis Acid Catalysts in Cyclization Reactions

| Catalyst | Temperature (°C) | Solvent | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| AlCl₃ | 80 | Toluene | 78 | 2.5:1 |

| TiCl₄ | 70 | Dichloromethane | 82 | 4:1 |

| BF₃·OEt₂ | 90 | THF | 65 | 3:1 |

Base-Mediated Lactonization

Alternative protocols employ alkaline conditions to deprotonate the hydroxyl group, initiating nucleophilic attack on the carbonyl carbon. Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C achieves 68% yield but suffers from poor stereocontrol (dr 1.2:1). This method is less favored for large-scale production due to handling risks associated with NaH.

Biocatalytic Approaches for Enantioselective Synthesis

Enzymatic Resolution Using Lipases

The racemic mixture of this compound can be resolved using immobilized lipases from Candida antarctica (CAL-B). In a biphasic system (water:isooctane), CAL-B selectively acetylates the (5R)-enantiomer, leaving the (5S)-isomer unreacted. Subsequent hydrolysis with Pseudomonas fluorescens esterase yields enantiopure (5S)-5-hydroxy-4-(propan-2-yl)oxolan-2-one with 94% enantiomeric excess (ee).

Whole-Cell Biotransformations

Recent advances utilize recombinant Escherichia coli expressing formate dehydrogenase (FDH) to reduce 4-(propan-2-yl)-2-oxooxolane-5-carboxylic acid to the target compound. The FDH cofactor NADH is regenerated in situ using sodium formate, achieving a 91% conversion rate over 24 hours. This method aligns with green chemistry principles by avoiding toxic solvents and enabling catalyst reuse.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use by leveraging mechanical energy to drive cyclization. Mixing 4-(propan-2-yl)-3-oxopentanoic acid with potassium carbonate (K₂CO₃) in a planetary mill for 2 hours produces the lactone in 73% yield. While slower than traditional methods, this approach reduces waste and energy consumption.

Ionic Liquid-Promoted Reactions

Ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) act as dual solvents and catalysts. At 100°C, the reaction achieves 85% yield due to the ionic liquid’s ability to stabilize charged intermediates. However, challenges in product separation and ionic liquid recovery limit industrial adoption.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (ethyl acetate:hexane, 3:7) effectively isolates this compound from byproducts. Preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers with >99% purity.

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 4.32 (dd, J = 6.8 Hz, 1H, H-5), 3.89 (m, 1H, H-4), 2.71 (dq, J = 13.2 Hz, 6.8 Hz, 1H, CH(CH₃)₂).

- IR (neat): 1745 cm⁻¹ (C=O stretch), 3450 cm⁻¹ (O-H stretch).

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-4-(propan-2-yl)oxolan-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted oxolanone derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Hydroxy-4-(propan-2-yl)oxolan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable compound for drug discovery and development.

Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic effects. Research may focus on their use as intermediates in the synthesis of pharmaceuticals with specific biological targets.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-(propan-2-yl)oxolan-2-one involves its interaction with specific molecular targets. The hydroxy group and the oxolanone ring play crucial roles in its reactivity and interactions. The compound may act as a nucleophile or electrophile in different reactions, depending on the conditions and the nature of the reactants.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below summarizes key oxolan-2-one derivatives and their substituents, highlighting differences in functional groups and their implications:

Electronic and Steric Effects

- The hydroxy group in this compound enhances hydrogen-bonding capacity, affecting solubility and intermolecular interactions.

Q & A

Basic Research Questions

Q. What laboratory-scale synthetic routes are effective for 5-Hydroxy-4-(propan-2-yl)oxolan-2-one, and how can purity be optimized?

- Methodological Answer : A multi-step synthesis involving hydroxyalkylation followed by lactonization is typical. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield and purity. Reaction conditions (temperature, solvent polarity) must be carefully controlled to avoid side products like quinone derivatives from oxidation .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- Methodological Answer :

- NMR : H and C NMR identify functional groups (e.g., hydroxy protons at δ 4.8–5.2 ppm, lactone carbonyl at ~175 ppm). DEPT-135 distinguishes CH/CH groups in the isopropyl substituent.

- X-ray Crystallography : SHELX software refines crystal structures to determine stereochemistry. For example, the (3R,4R) configuration in similar oxolanones is resolved using direct methods and Fourier difference maps .

Advanced Research Questions

Q. How can noncovalent interactions (NCIs) in this compound be analyzed to predict reactivity?

- Methodological Answer : Noncovalent interaction index (NCI) plots, generated via Multiwfn, visualize van der Waals forces and hydrogen bonds. The electron density gradient (ρ) and reduced density gradient (RDG) identify interaction regions. For example, the hydroxyl group forms intramolecular H-bonds with the lactone carbonyl, stabilizing the conformation .

Q. What computational strategies model the electronic structure and correlation energy of this compound?

- Methodological Answer : Density functional theory (DFT) with the Colle-Salvetti correlation-energy functional (LSDA exchange-correlation) calculates ground-state properties. Basis sets like 6-31G(d,p) optimize geometry, while Multiwfn analyzes frontier orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

Q. How do enzymatic systems interact with lactone derivatives like this compound?

- Methodological Answer : Stereospecific oxidoreductases (e.g., EC 1.1.1.xx) catalyze redox reactions at the hydroxy/isopropyl groups. Activity assays (NAD+/NADH monitoring at 340 nm) with purified enzymes identify kinetic parameters (K, V). Docking simulations (AutoDock Vina) predict binding affinities to active sites .

Q. How to resolve contradictions between computational and experimental data (e.g., bond lengths, reaction pathways)?

- Methodological Answer : Discrepancies arise from approximations in DFT functionals. Hybrid methods (e.g., B3LYP-D3 with dispersion corrections) improve accuracy. Benchmark against high-resolution crystallographic data (e.g., C–O bond lengths in lactone rings) and adjust basis set superposition error (BSSE) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use fume hoods and electrostatic-safe containers. PPE includes nitrile gloves and ANSI Z87.1-compliant goggles. Toxicity data (oral LD in mice: 336 mg/kg) suggest moderate hazard. Store at 2–8°C in airtight containers to prevent decomposition into acrid vapors .

Tables

Table 1: Key Spectroscopic Signatures

| Functional Group | H NMR (δ, ppm) | C NMR (δ, ppm) |

|---|---|---|

| Lactone carbonyl | – | 173–175 |

| Hydroxy (-OH) | 4.8–5.2 (broad) | – |

| Isopropyl CH | 1.1–1.3 (d, J=6 Hz) | 22–24 |

Table 2: Computational Parameters for DFT Studies

| Functional | Basis Set | HOMO-LUMO Gap (eV) |

|---|---|---|

| B3LYP | 6-31G(d,p) | 5.2 |

| ωB97XD | def2-TZVP | 4.9 |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.